methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate
Description
Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a sulfanylidene (C=S) group and a methyl benzoate moiety. The tetrahydroquinazolinone scaffold is associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties . The sulfanylidene group may influence electronic properties and hydrogen-bonding interactions, distinguishing it from carbonyl-containing analogs. Synthesis methods for related compounds (e.g., crystallization from ethyl acetate, NMR/HRMS characterization) are well-documented , implying analogous protocols for this compound.
Properties
IUPAC Name |
methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-3-5-9-13(11)18-14(19)10-6-2-4-8-12(10)17-16(18)22/h2-9H,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHDCKQFOAZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of appropriate precursors, such as 4-bromobenzaldehyde and 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid, in boiling acetic acid. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate has shown potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be used in the treatment of various diseases, including infections and cancer.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Derivatives ()
Compounds C1–C7 in share a methyl benzoate ester linked to a quinoline core via a piperazine bridge. Key differences include:
- Quinazolines are known for enhanced hydrogen-bonding capacity due to their fused pyrimidine ring.
- Substituent Effects : Halogens (Br, Cl, F) in C2–C4 increase molecular weight and polarity, possibly enhancing binding affinity or metabolic stability. The target’s sulfanylidene group may confer distinct reactivity, such as thiol-mediated interactions or oxidative susceptibility.
- Biological Implications: Quinoline derivatives in are likely designed for receptor targeting (e.g., kinase inhibition). The tetrahydroquinazolinone core in the target compound could modulate selectivity toward different enzymes or pathogens.
Sulfonylurea Herbicides (–5)
Sulfonylurea herbicides like metsulfuron-methyl and tribenuron-methyl feature a benzoate ester linked to triazine or pyrimidine cores via sulfonylurea bridges. Comparatively:
- Functional Groups : The target’s sulfanylidene group contrasts with sulfonylurea moieties, which are critical for herbicidal activity via acetolactate synthase inhibition. The C=S group may reduce hydrogen-bonding capacity but increase lipophilicity.
- Heterocyclic Cores: Triazine/pyrimidine rings in herbicides enable specific enzyme interactions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects in Quinoline Derivatives ()
| Compound | Substituent on Phenyl Ring | Molecular Weight (g/mol) | Notable Property |
|---|---|---|---|
| C2 | 4-Bromophenyl | ~550 (estimated) | Increased halogen-mediated stability |
| C4 | 4-Fluorophenyl | ~500 (estimated) | Enhanced electronegativity |
| C6 | 4-Methoxyphenyl | ~490 (estimated) | Improved solubility |
Biological Activity
Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13N3O2S
- Molecular Weight : 285.34 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to reduced melanin production and may have applications in treating hyperpigmentation disorders .
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential .
- Cytotoxic Effects : Some analogs of the compound have demonstrated cytotoxic effects against cancer cell lines. The cytotoxicity appears to be dose-dependent and varies among different cell types .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-melanogenic Activity : Studies have shown that the compound significantly reduces melanin levels in treated cells. This effect is particularly beneficial for developing skin-lightening agents .
- Potential Anticancer Activity : The cytotoxic effects observed in various cancer cell lines suggest that the compound may have potential as an anticancer agent. Further research is required to elucidate its efficacy and safety in clinical settings .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
